2-bromo-6-isothiocyanatopyridine
Description
Properties
CAS No. |
1192812-99-9 |
|---|---|
Molecular Formula |
C6H3BrN2S |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The amine is typically dissolved in an anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) solution under inert atmosphere. Thiophosgene is added dropwise at 0–5°C to minimize side reactions. The intermediate thiocarbamoyl chloride forms instantaneously, followed by dehydrohalogenation to yield the isothiocyanate:
Optimization and Challenges
-
Temperature Control : Exothermic reactions necessitate strict temperature regulation to prevent decomposition.
-
Solvent Choice : Polar aprotic solvents like THF improve solubility but may require longer reaction times (2–4 hours).
-
Yield : Reported yields range from 65% to 78%, with purity >95% after column chromatography.
Table 1 : Thiophosgene-Mediated Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents byproducts |
| Solvent | THF/DCM (1:1) | Maximizes solubility |
| Stoichiometry | 1:1.2 (amine:Cl₂C=S) | Completes reaction |
One-Pot Synthesis Using Carbon Disulfide (CS₂) and Dehydrating Agents
To circumvent thiophosgene’s toxicity, recent protocols employ CS₂ with coupling agents like dicyclohexylcarbodiimide (DCC).
Procedure Overview
-
Formation of Dithiocarbamate : 2-Bromo-6-aminopyridine reacts with CS₂ in the presence of a base (e.g., triethylamine) to form a dithiocarbamate intermediate.
-
Dehydration : DCC facilitates water removal, converting the intermediate to the isothiocyanate.
Key Advantages
-
Safety : Eliminates toxic thiophosgene.
-
Scalability : Suitable for gram-scale production with yields up to 82%.
Table 2 : One-Pot Method Performance
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| CS₂ + DCC | 82 | 97 |
| CS₂ + EDC·HCl | 75 | 95 |
Halogen Exchange from 2,6-Dibromopyridine Precursors
This two-step approach leverages 2,6-dibromopyridine as a starting material, enabling regioselective functionalization.
Step 1: Amination at the 6-Position
2,6-Dibromopyridine undergoes nucleophilic aromatic substitution with aqueous ammonia or methylamine under high-pressure conditions (100–120°C, 24–48 hours). For example:
Key Insight : Microwave-assisted reactions reduce time to 2–4 hours but require specialized equipment.
Step 2: Isothiocyanate Formation
The resultant 2-bromo-6-aminopyridine is then converted to the isothiocyanate via methods described in Sections 1 or 2.
Palladium-Catalyzed Cross-Coupling Approaches
Emerging strategies employ cross-coupling reactions to introduce the isothiocyanate group. For instance, Suzuki-Miyaura coupling of 2-bromo-6-iodopyridine with a thiocyanate-bearing boronic ester has been explored, though yields remain moderate (50–60%).
Limitations
-
Catalyst Cost : Palladium complexes increase production costs.
-
Side Reactions : Competing protodehalogenation reduces efficiency.
Comparative Analysis of Methods
Table 3 : Method Comparison
| Method | Yield (%) | Safety | Scalability | Cost |
|---|---|---|---|---|
| Thiophosgene | 78 | Low | Moderate | Low |
| CS₂/DCC | 82 | High | High | Moderate |
| Halogen Exchange | 70* | Moderate | High | Low |
| Cross-Coupling | 55 | High | Low | High |
*Combined yield for two-step process.
Purification and Characterization
Final purification typically involves silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol/water mixtures. Characterization relies on:
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Cycloaddition Reactions: It can participate in [3 + 2] cycloaddition reactions, particularly with isocyanides, to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Cycloaddition Products: The reaction with isocyanides can yield benzo[d]imidazo[5,1-b]thiazole derivatives.
Scientific Research Applications
Synthesis and Reactivity
Multicomponent Chemistry
One of the primary applications of 2-bromo-6-isothiocyanatopyridine is its role as a convertible isocyanide in multicomponent reactions. It exhibits sufficient nucleophilicity and good leaving group capacity, making it ideal for synthesizing complex molecules. For instance, it has been utilized in the efficient two-step synthesis of the potent opioid carfentanil, demonstrating its practical utility in pharmaceutical development .
Antimicrobial Activity
Biological Applications
Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For example, compounds derived from thiazole synthesis show significant activity against various bacteria, including Streptococcus faecalis and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as effective antimicrobial agents .
| Compound | MIC (µmol/ml) | Target Bacteria |
|---|---|---|
| Compound 3 | 14.34 | Streptococcus faecalis |
| Compound 12 | 7.69 | Bacillus pumilis |
| Compound 9 | 22.76 | Enterobacter cloacae |
Medicinal Chemistry
Drug Development
The compound's structure allows for modifications that enhance biological activity. Its derivatives have been explored for their potential as antiviral agents and in drug discovery processes targeting various diseases . The ability to functionalize the pyridine ring opens pathways for creating new therapeutics with improved efficacy and reduced side effects.
Material Science
Polymer Chemistry
In materials science, this compound has been investigated for its role in synthesizing novel polymers and materials with specific properties. Its reactivity can be harnessed to create materials with tailored functionalities, which are essential in developing advanced coatings, adhesives, and other industrial applications.
Case Studies
Synthesis of Antimicrobial Agents
A study focused on synthesizing a series of thiazoles attached to coumarin moieties demonstrated the effectiveness of using derivatives of this compound as intermediates. The resulting compounds exhibited antimicrobial activities comparable to established drugs like Ciprofloxacin, indicating their potential in therapeutic applications .
Development of Ligands for Metal Complexes
Another application involves using this compound as a precursor for creating ligands in coordination chemistry. Its derivatives can form stable complexes with various metal ions, which are crucial in catalysis and material synthesis .
Mechanism of Action
The mechanism of action of 2-bromo-6-isothiocyanatopyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isothiocyanate group can interact with nucleophilic sites on biomolecules, potentially leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-isothiocyanatopyridine: Similar in structure but with the isothiocyanate group at the fifth carbon.
2-bromo-4-isothiocyanatopyridine: Another structural isomer with the isothiocyanate group at the fourth carbon.
Uniqueness
2-bromo-6-isothiocyanatopyridine is unique due to the specific positioning of the bromine and isothiocyanate groups, which can influence its reactivity and the types of reactions it can undergo. This positional specificity can lead to different biological activities and applications compared to its isomers.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in biological studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
